molecular formula C22H19F3N2O2 B2496962 1-(3-(Quinolin-2-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone CAS No. 2034300-48-4

1-(3-(Quinolin-2-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone

Cat. No.: B2496962
CAS No.: 2034300-48-4
M. Wt: 400.401
InChI Key: NIFVOVIYLSTIHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(Quinolin-2-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone is a sophisticated small molecule built on a quinoline-pyrrolidinyl scaffold, designed for advanced pharmaceutical and medicinal chemistry research. This compound is of significant interest in anticancer agent development, as structurally related 2-(alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-one analogs have demonstrated potent and selective cytotoxic activity against multiple human cancer cell lines, while showing markedly reduced toxicity toward normal cells . The molecule's core structure features a quinoline moiety linked to a pyrrolidine system, a configuration known to facilitate interaction with various biological targets. The 4-(trifluoromethyl)phenyl group enhances the compound's potential for optimizing pharmacokinetic properties, including metabolic stability and membrane permeability. In addition to its biological applications, this compound serves as a valuable ligand in coordination chemistry and materials science. Structurally similar quinolinyloxy pyrrolidinyl compounds have been shown to form stable, well-defined complexes with metal ions, which are characterizable by X-ray crystallography . This makes it a promising building block for developing novel metal-organic frameworks (MOFs) and catalytic systems. FOR RESEARCH USE ONLY (RUO). Not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

1-(3-quinolin-2-yloxypyrrolidin-1-yl)-2-[4-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N2O2/c23-22(24,25)17-8-5-15(6-9-17)13-21(28)27-12-11-18(14-27)29-20-10-7-16-3-1-2-4-19(16)26-20/h1-10,18H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFVOVIYLSTIHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)CC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-(Quinolin-2-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's unique structure, featuring a quinoline moiety and a trifluoromethyl phenyl group, suggests diverse interactions with biological macromolecules, including proteins and nucleic acids.

Chemical Structure and Properties

The compound's molecular formula is C20H18F3N2OC_{20}H_{18}F_3N_2O, with a molecular weight of approximately 372.36 g/mol. The structural components include:

  • Quinoline Ring : Known for its ability to intercalate into DNA, potentially disrupting replication.
  • Pyrrolidine Moiety : Enhances the compound's lipophilicity and metabolic stability.
  • Trifluoromethyl Phenyl Group : Increases binding affinity to protein targets, enhancing biological activity.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets:

  • DNA Intercalation : The quinoline component can insert itself between DNA bases, inhibiting transcription and replication processes.
  • Protein Binding : The trifluoromethyl group enhances interactions with specific proteins, potentially inhibiting their enzymatic functions or altering signaling pathways.

Biological Activity and Research Findings

Research on similar quinoline derivatives indicates potential anticancer properties. For instance, compounds that share structural similarities have been shown to inhibit mTOR signaling pathways, which are critical for cell growth and proliferation. The following table summarizes findings related to the biological activity of quinoline derivatives:

Compound NameBiological ActivityIC50 (µM)Reference
Torin1 (Benzonaphthyridinone derivative)mTORC1 Inhibition0.002
Quinoline-based inhibitorsAnticancer propertiesVaries
This compoundPotential DNA intercalationTBD

Case Studies

  • Anticancer Activity : A study exploring quinoline derivatives demonstrated that compounds with similar structures inhibited cancer cell proliferation via mTOR pathway modulation. The findings suggested that modifications to the quinoline structure could enhance selectivity and potency against cancer cell lines.
  • Antimicrobial Properties : Other research has indicated that quinoline derivatives exhibit antimicrobial activities against various pathogens. This suggests that this compound may also possess similar properties, warranting further investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and pharmacological differences between 1-(3-(Quinolin-2-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone and related compounds:

Compound Name Core Structure Key Substituents Biological Target/Activity Reference
This compound Quinoline-pyrrolidine-ethanone Trifluoromethylphenyl, quinolin-2-yloxy Potential enzyme inhibition (hypothesized)
(S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) Pyridine-piperazine-ethanone Trifluoromethylphenyl, pyridin-3-yl CYP51 inhibitor (anti-T. cruzi)
1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)ethanone (USP14 inhibitor) Pyrrolidine-ethanone Fluorophenyl USP14 inhibition
2-(4-methylpyridin-2-yl)-1-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethanethione Pyridine-piperazine-ethanethione Trifluoromethylphenyl, methylpyridine Synthesis via microwave irradiation
1-(4-chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone Quinoline-triazole-sulfanyl-ethanone Chlorophenyl, triazole-sulfanyl Not specified (structural analogue)

Key Comparative Insights

Heterocyclic Core Variations: The quinoline-pyrrolidine scaffold in the target compound contrasts with pyridine-piperazine systems in UDO and UDD . Pyrrolidine vs. piperazine: The five-membered pyrrolidine offers greater rigidity than six-membered piperazine, which could influence binding kinetics and selectivity .

Substituent Effects: Trifluoromethylphenyl vs. fluorophenyl: The trifluoromethyl group’s stronger electron-withdrawing nature and hydrophobicity may improve target affinity and metabolic stability compared to mono-fluorinated analogs . Quinolin-2-yloxy vs. quinolin-8-yloxy (): The position of the quinoline ether linkage (2-yl vs.

Synthetic Methodologies: The target compound’s synthesis likely involves multi-step coupling of quinoline and pyrrolidine precursors, whereas analogs like 2-(4-methylpyridin-2-yl)-1-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethanethione employ microwave-assisted thionation, highlighting divergent approaches to heterocycle functionalization .

Biological Activity: While UDO and UDD exhibit anti-Trypanosoma cruzi activity via CYP51 inhibition , the target compound’s pyrrolidine-quinoline architecture may favor alternative targets, such as topoisomerases or kinase enzymes common in cancer pathways . The USP14 inhibitor () shares a pyrrolidine-ethanone backbone but lacks the quinoline moiety, underscoring the importance of the quinoline group in dictating target specificity .

Pharmacokinetic Considerations: The trifluoromethyl group enhances membrane permeability compared to nitro- or chlorophenyl substituents in analogs like 1-(4-nitrophenyl)-2-(4-quinolinyl)-1-ethanone (), which may suffer from higher metabolic clearance due to the nitro group’s reactivity .

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